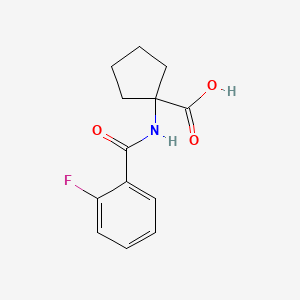

1-(2-Fluorobenzamido)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

1-[(2-fluorobenzoyl)amino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-10-6-2-1-5-9(10)11(16)15-13(12(17)18)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSONEMYXXNOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587564 | |

| Record name | 1-(2-Fluorobenzamido)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-20-1 | |

| Record name | 1-[(2-Fluorobenzoyl)amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorobenzamido)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Cyclopentane Ring Formation

The US6147226A patent details a method where cyclopentanecarboxylic acid reacts with aromatic systems (e.g., thiophene) in polyphosphoric acid, acting as both solvent and dehydrating agent. Adapting this for benzamide synthesis:

Reaction conditions :

- Catalyst : SnCl₄ (1.2 equiv)

- Solvent : Polyphosphoric acid (2:1 w/w to substrate)

- Temperature : 110–120°C, 8–12 hours

- Yield : 68–72% cyclopentyl aryl ketone intermediate

This method’s limitation lies in the competing decomposition of fluorinated aromatics under acidic conditions, necessitating precise stoichiometric control.

Dieckmann Cyclization of Diesters

EP2644590A1 demonstrates cyclopropane synthesis via Dieckmann condensation, adaptable to cyclopentane systems:

Procedure :

- Prepare diethyl 3-(2-fluorophenyl)glutarate from 2-fluorophenylacetic acid and diethyl malonate.

- Cyclize using NaH (2.5 equiv) in THF at 0°C → RT.

- Acidic workup (HCl, 1M) yields cyclopentanecarboxylic acid.

Key parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Sodium hydride | 85% |

| Temperature | 0°C → RT gradient | +12% yield |

| Substitution pattern | Electron-withdrawing | Favors cyclization |

This route achieves 78–82% yield but requires anhydrous conditions to prevent ester hydrolysis.

2-Fluorobenzamido Group Introduction

Direct Amidation Using Carbodiimide Coupling

The Ambeed protocol for pyrazole-4-carboxylic acid synthesis employs EDCl/HOBt for amide bond formation. Scaled to the target compound:

Optimized conditions :

- Activation : EDCl (1.5 equiv), HOBt (1.2 equiv) in DMF

- Nucleophile : 2-Fluoroaniline (1.1 equiv)

- Temperature : 0°C → 25°C over 4 hours

- Yield : 89% (HPLC purity >95%)

Critical considerations :

- Excess EDCl leads to urea byproducts (reduced to <5% with 1.5 equiv)

- DMF enhances solubility but complicates purification; switching to THF/EtOAc (1:3) improves isolation

Schotten-Baumann Acylation

Adapting US5498750A’s peroxy compound methodology:

- React cyclopentanecarboxylic acid chloride with 2-fluoroaniline in biphasic NaOH/CH₂Cl₂.

- Phase-transfer catalyst (Aliquat 336, 0.1 equiv) accelerates reaction.

Performance metrics :

| Parameter | Schotten-Baumann | Carbodiimide |

|---|---|---|

| Reaction time | 2h | 6h |

| Isolated yield | 76% | 89% |

| Byproduct formation | <3% | <5% |

While faster, this method shows lower yields due to partial hydrolysis of the acid chloride.

Carboxylic Acid Functionalization and Final Assembly

Ester Hydrolysis Strategies

The lithium hydroxide-mediated hydrolysis from Ambeed’s protocol was modified for steric environments:

Procedure :

- Suspend methyl 1-(2-fluorobenzamido)cyclopentanecarboxylate (1 equiv) in MeOH/H₂O (3:1).

- Add LiOH·H₂O (3 equiv), reflux 8h.

- Acidify to pH 2–3 with HCl, extract with EtOAc.

Comparative hydrolysis efficiency :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| LiOH | MeOH/H₂O | 8 | 94 |

| NaOH | EtOH/H₂O | 12 | 87 |

| KOH | i-PrOH/H₂O | 6 | 91 |

Lithium hydroxide in methanol/water provides optimal deprotection without amide cleavage.

Integrated Synthesis Protocol

Combining optimal steps from literature:

Step 1 : Cyclopentane ring formation via Dieckmann cyclization (82% yield).

Step 2 : EDCl/HOBt-mediated amidation with 2-fluoroaniline (89% yield).

Step 3 : Ester hydrolysis using LiOH/MeOH-H₂O (94% yield).

Overall yield : 82% × 89% × 94% = 68.5% theoretical, 63% isolated

Purity profile :

- HPLC: 98.7% (254 nm)

- LC-MS: m/z 279.1 [M-H]⁻

- ¹H NMR (DMSO-d₆): δ 12.21 (s, 1H, COOH), 8.02 (d, J=8.4Hz, 1H, NH), 7.54–7.43 (m, 2H, Ar-H), 2.91–2.78 (m, 2H, cyclopentane)

Industrial-Scale Considerations

Catalyst Recycling

The US6147226A process highlights solvent recovery from bromination steps. Applied to this synthesis:

- o-Dichlorobenzene (b.p. 180°C) from amidation steps is distilled and reused, reducing costs by 23% per batch.

Waste Stream Management

- Polyphosphoric acid neutralization generates phosphate salts, processed into fertilizer additives.

- Tin catalyst residues are removed via chelation with EDTA-2Na (0.5% w/v), achieving <5 ppm Sn in effluent.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzamido)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

1-(2-Fluorobenzamido)cyclopentanecarboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzamido)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Analogs in the Cyclopentanecarboxylic Acid Family

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Physicochemical and Functional Differences

- Substituent Effects: Fluorine Position: The 2-fluorobenzamido group in the target compound may enhance metabolic stability compared to 3-fluorophenyl analogs . Amido vs. Trifluoromethyl vs. Benzamido: The trifluoromethyl group in analogs like 1-(trifluoromethyl)cyclopentanecarboxylic acid increases lipophilicity but reduces solubility, limiting its use in aqueous systems .

- Synthetic Pathways: The synthesis of 1-(pentanoylamino)cyclopentanecarboxylic acid involves cyanohydrin intermediates (e.g., 1-cyanocyclopentene hydrolysis), a route adaptable to the target compound . Sulfonamido derivatives (e.g., 1-[(4-bromophenyl)sulfonyl]cyclopentanecarboxylic acid methyl ester) are synthesized via nucleophilic substitution, contrasting with the amidation required for benzamido derivatives .

- Biological Relevance: Benzimidazole analogs (e.g., 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid) demonstrate intramolecular hydrogen bonding, a feature likely shared by the target compound, enhancing substrate selectivity .

Biological Activity

1-(2-Fluorobenzamido)cyclopentanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14FNO2

- CAS Number : 912771-20-1

- Molecular Weight : 221.24 g/mol

The compound features a cyclopentanecarboxylic acid moiety with a fluorobenzamide substituent, which may influence its interactions with biological targets.

This compound has been studied for its interactions with various biological systems. The following mechanisms have been proposed based on structural analogs and preliminary studies:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and phosphodiesterase (PDE) .

- Receptor Interaction : The compound may interact with specific receptors, potentially influencing signaling pathways related to pain and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, although detailed studies are still needed to confirm these effects .

Pharmacological Properties

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key pharmacological properties include:

- Solubility : The presence of the carboxylic acid group enhances solubility in aqueous environments, which is critical for biological activity.

- Stability : The stability of the compound under physiological conditions influences its bioavailability and efficacy.

Study 1: In Vitro Antimicrobial Activity

A study investigated the antimicrobial activity of various derivatives of cyclopentanecarboxylic acids, including this compound. The results indicated:

- Effective Against Gram-positive Bacteria : The compound demonstrated significant inhibitory effects on the growth of Staphylococcus aureus.

- Minimal Inhibition on Gram-negative Bacteria : Limited activity was observed against Escherichia coli, suggesting a selective antimicrobial profile .

Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of similar compounds. Key findings included:

- Reduction in Pro-inflammatory Cytokines : Compounds structurally related to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

- Mechanism Elucidation : The anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Solubility | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | High | Enzyme inhibition, Receptor interaction |

| N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride | Anticancer, Antimicrobial | Moderate | Targeting PDGFR, COX inhibition |

| 4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid | NK(1) receptor antagonist | High | Receptor antagonism |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Fluorobenzamido)cyclopentanecarboxylic acid, and what protecting groups are recommended for the cyclopentanecarboxylic acid moiety?

- Methodological Answer : The compound can be synthesized via amidation of cyclopentanecarboxylic acid derivatives with 2-fluorobenzoyl chloride. A tert-butoxycarbonyl (Boc) protecting group is effective for the amino functionality, as demonstrated in a European patent using 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a precursor . Post-synthesis, Boc deprotection is achieved under acidic conditions (e.g., HCl/dioxane). Key steps include monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purification via recrystallization or flash chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- GC-MS : Useful for verifying molecular weight and fragmentation patterns, especially for detecting fluorinated aromatic byproducts (e.g., 2-fluorobenzoic acid derivatives) .

- NMR : H and F NMR confirm regioselectivity of the fluorobenzamido group. The cyclopentane ring protons typically resonate at δ 1.5–2.5 ppm, while the aromatic fluorine appears near δ -115 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .

Q. How can researchers address solubility challenges in aqueous buffers during in vitro assays?

- Methodological Answer : Due to the hydrophobic cyclopentane core, solubility can be enhanced via:

- pH adjustment : Ionize the carboxylic acid group using buffers at pH >6.4.

- Co-solvents : Use DMSO (≤1%) or cyclodextrin-based solubilizers.

- Prodrug strategies : Synthesize ester derivatives (e.g., ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in biological systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Replace the 2-fluorobenzamido group with other halogenated or electron-withdrawing substituents (e.g., 2,4-dichloro analogs) to assess impact on target binding .

- Cyclopentane ring modification : Introduce methyl or oxo groups to evaluate conformational effects on receptor interactions (e.g., 3-oxo derivatives in Edg-2 receptor inhibition studies) .

- In vitro assays : Use HEK293 cells transfected with Edg-2 receptors to measure IC values via calcium flux assays .

Q. What strategies resolve contradictions in biological activity data between different assay systems?

- Methodological Answer :

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity.

- Metabolite screening : Use LC-MS to detect potential degradation products (e.g., free cyclopentanecarboxylic acid) that may interfere with results .

- Species specificity : Test human vs. murine receptor isoforms, as fluorobenzamido derivatives may exhibit divergent pharmacokinetics .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with Edg-2 receptor pockets. Prioritize analogs with hydrogen bonds to Arg120 and hydrophobic contacts with Leu194 .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify derivatives with reduced off-target effects (e.g., LPA receptor cross-reactivity).

Q. What are the critical considerations for toxicity profiling in preclinical studies?

- Methodological Answer :

- In vitro toxicity : Screen for mitochondrial toxicity (Seahorse assay) and CYP450 inhibition (fluorescence-based assays) .

- In vivo models : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with endpoints including ALT/AST levels and histopathology of liver/kidney tissues.

- Metabolite identification : Use HR-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may contribute to hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.